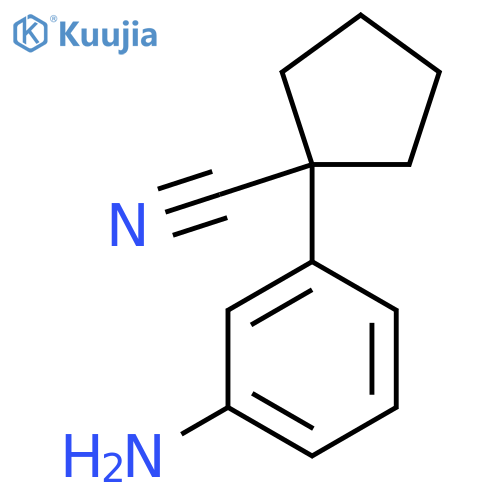Cas no 1067192-38-4 (1-(3-Aminophenyl)cyclopentane-1-carbonitrile)

1067192-38-4 structure
商品名:1-(3-Aminophenyl)cyclopentane-1-carbonitrile
CAS番号:1067192-38-4
MF:C12H14N2
メガワット:186.252962589264
CID:4679201
1-(3-Aminophenyl)cyclopentane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(3-aminophenyl)cyclopentane-1-carbonitrile
- QHBLQEJWJAYRBK-UHFFFAOYSA-N
- 1-(3-Amino-phenyl)-cyclopentanecarbonitrile
- 1-(3-Aminophenyl)cyclopentane-1-carbonitrile
-
- インチ: 1S/C12H14N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,14H2
- InChIKey: QHBLQEJWJAYRBK-UHFFFAOYSA-N
- ほほえんだ: N#CC1(C2C=CC=C(C=2)N)CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 244
- トポロジー分子極性表面積: 49.8
1-(3-Aminophenyl)cyclopentane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-643408-0.05g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 0.05g |
$792.0 | 2023-03-05 | ||
| Enamine | EN300-643408-1.0g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-643408-0.25g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 0.25g |
$867.0 | 2023-03-05 | ||
| Enamine | EN300-643408-0.5g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 0.5g |
$905.0 | 2023-03-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756177-1g |
1-(3-Aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 98% | 1g |
¥4645.00 | 2024-08-09 | |
| Enamine | EN300-643408-10.0g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 10.0g |
$4052.0 | 2023-03-05 | ||
| Enamine | EN300-643408-0.1g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 0.1g |
$829.0 | 2023-03-05 | ||
| Enamine | EN300-643408-2.5g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 2.5g |
$1848.0 | 2023-03-05 | ||
| Enamine | EN300-643408-5.0g |
1-(3-aminophenyl)cyclopentane-1-carbonitrile |
1067192-38-4 | 5.0g |
$2732.0 | 2023-03-05 |
1-(3-Aminophenyl)cyclopentane-1-carbonitrile 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
1067192-38-4 (1-(3-Aminophenyl)cyclopentane-1-carbonitrile) 関連製品
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
